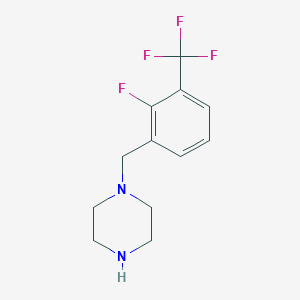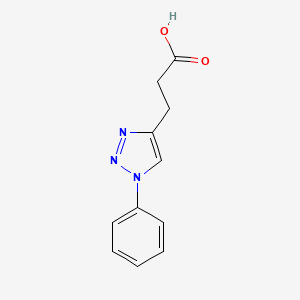
(4-((Methylthio)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(methylsulfanyl)methyl]phenyl}boronic acid is an organoboron compound with the molecular formula C8H11BO2S It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenyl methyl sulfide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction conditions are generally mild, making this method efficient and widely used .
Industrial Production Methods: Industrial production of {4-[(methylsulfanyl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: {4-[(methylsulfanyl)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, potassium carbonate, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters.
Substitution: Biaryl compounds, vinyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of {4-[(methylsulfanyl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H11BO2S |
|---|---|
Poids moléculaire |
182.05 g/mol |
Nom IUPAC |
[4-(methylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3 |
Clé InChI |
WHDLHUQARZBDNI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CSC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
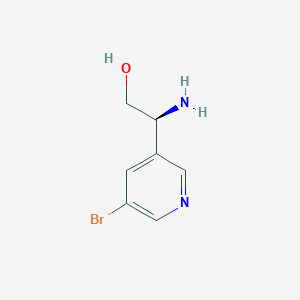
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
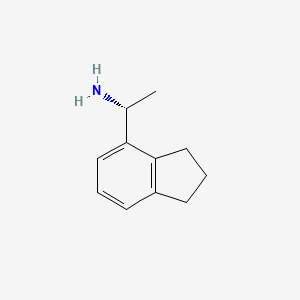


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
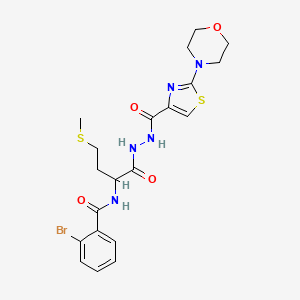
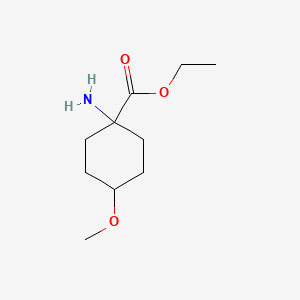
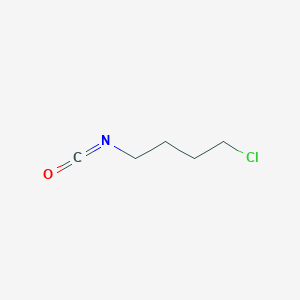
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
